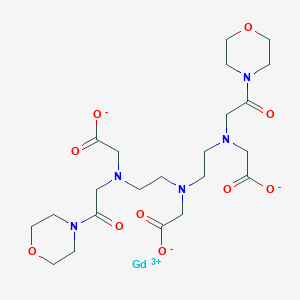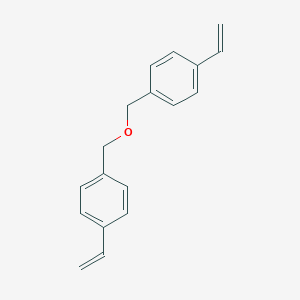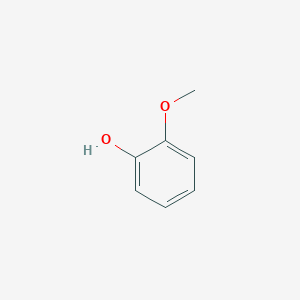
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, also known as MPMP, is a pyridine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may contribute to the drug's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation, inhibit the formation of amyloid beta, and increase acetylcholine levels in the brain. In addition, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has several advantages for use in lab experiments, including its availability and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, including its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additional research is needed to fully understand the mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and to determine its safety and efficacy as a therapeutic agent. Other potential areas of research include the development of new synthesis methods for 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and the exploration of its potential applications in other areas of medicine.
Méthodes De Synthèse
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine can be synthesized using several methods, including the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-amine in the presence of a base. Another method involves the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-ol in the presence of a base, followed by the reaction with ammonia. Both methods result in the formation of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine as a white solid.
Applications De Recherche Scientifique
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a drug candidate for the treatment of Alzheimer's disease. In a study conducted on rats, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine was found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the blood. Another study showed that 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine inhibited the formation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Propriétés
Numéro CAS |
112777-36-3 |
|---|---|
Nom du produit |
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O2/c1-8(7-13-2)12-9-5-4-6-11-10(9)14-3/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
XBFMAUCLMHRSNQ-UHFFFAOYSA-N |
SMILES |
CC(COC)NC1=C(N=CC=C1)OC |
SMILES canonique |
CC(COC)NC1=C(N=CC=C1)OC |
Synonymes |
3-Pyridinamine,2-methoxy-N-(2-methoxy-1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





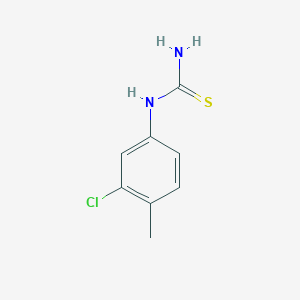



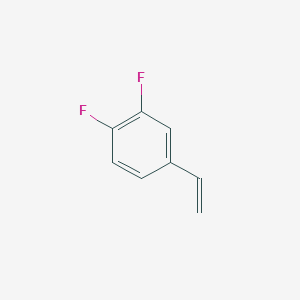
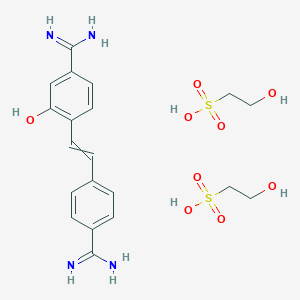
![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)

